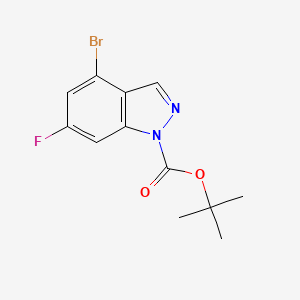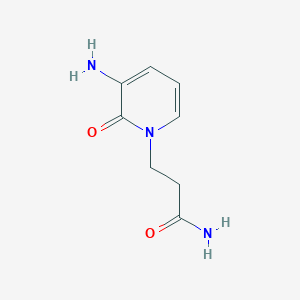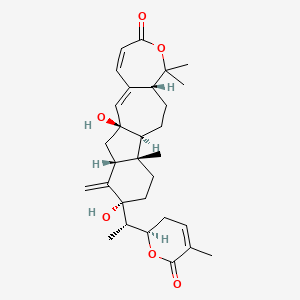
LongipedlactoneC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
LongipedlactoneC is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the leaves and stems of Kadsura longipedunculata using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are conducted on a smaller scale for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
LongipedlactoneC can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
LongipedlactoneC has been the subject of various scientific studies due to its potential biological activities. Some of its applications include:
Mecanismo De Acción
The mechanism of action of LongipedlactoneC involves its interaction with specific molecular targets and pathways. The compound has been shown to exert its effects through the modulation of cellular signaling pathways, including those involved in inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with key enzymes and receptors involved in these processes .
Comparación Con Compuestos Similares
Similar compounds in this group include LongipedlactoneA, LongipedlactoneB, and LongipedlactoneD . Compared to these compounds, LongipedlactoneC has shown unique biological activities, such as higher cytotoxicity against certain cancer cell lines . This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H40O6 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
(1S,9R,12S,13R,16R,18R)-1,16-dihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one |
InChI |
InChI=1S/C30H40O6/c1-17-7-10-23(35-26(17)32)19(3)30(34)14-13-28(6)22(18(30)2)16-29(33)15-20-8-12-25(31)36-27(4,5)21(20)9-11-24(28)29/h7-8,12,15,19,21-24,33-34H,2,9-11,13-14,16H2,1,3-6H3/t19-,21+,22-,23+,24-,28+,29+,30-/m0/s1 |
Clave InChI |
ORWYYJLUJLOTPL-MWRQJCARSA-N |
SMILES isomérico |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C)O |
SMILES canónico |
CC1=CCC(OC1=O)C(C)C2(CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


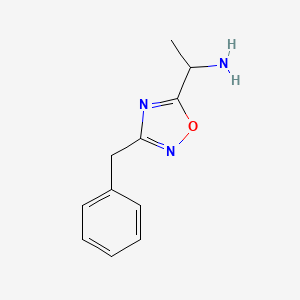

![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076914.png)
![1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13076916.png)
![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
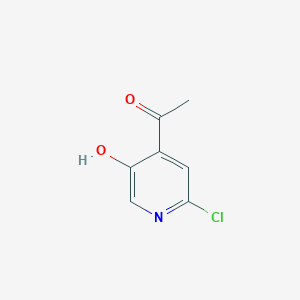
![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
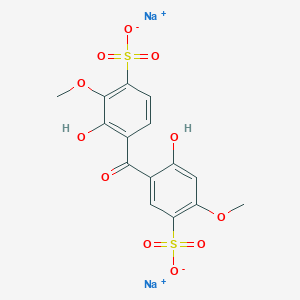


![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
